Cas no 924271-33-0 (4-Bromo-3-methoxycinnamic acid)

4-ブロモ-3-メトキシケイ皮酸(4-Bromo-3-methoxycinnamic acid)は、有機合成や医薬品中間体として重要な化合物です。ブロモ基とメトキシ基が芳香環に導入されたケイ皮酸誘導体であり、高い反応性と選択性を有します。特に、パラ位のブロモ基は求核置換反応やクロスカップリング反応に適しており、メトキシ基は電子供与性により分子の電子密度を調整します。結晶性が良好で取り扱いやすく、安定性にも優れています。医薬品開発や機能性材料の合成において、多様な骨格構築に利用可能です。

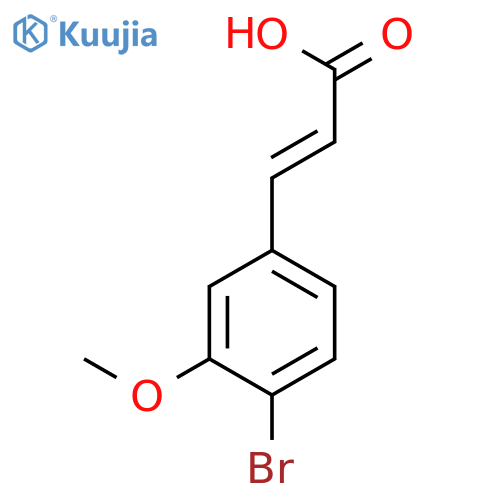

924271-33-0 structure

商品名:4-Bromo-3-methoxycinnamic acid

CAS番号:924271-33-0

MF:C10H9BrO3

メガワット:257.080662488937

MDL:MFCD18391896

CID:4324203

PubChem ID:58005127

4-Bromo-3-methoxycinnamic acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-(4-bromo-3-methoxyphenyl)-, (2E)-

- 4-BROMO-3-METHOXYCINNAMIC ACID

- 3-(4-Bromo-3-methoxyphenyl)acrylic acid

- (E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid

- SCHEMBL731055

- ZLB27133

- BS-33167

- SCHEMBL731054

- (2E)-3-(4-Bromo-3-methoxyphenyl)acrylic acid

- NZBZIWVGKOEFAF-HWKANZROSA-N

- 3-(4-Bromo-3-methoxyphenyl)acrylicacid

- 924271-33-0

- (2E)-3-(4-BROMO-3-METHOXYPHENYL)PROP-2-ENOIC ACID

- MFCD18391896

- 4-Bromo-3-methoxycinnamic acid

-

- MDL: MFCD18391896

- インチ: InChI=1S/C10H9BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+

- InChIKey: NZBZIWVGKOEFAF-HWKANZROSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C=CC(=O)O)Br

計算された属性

- せいみつぶんしりょう: 255.97351g/mol

- どういたいしつりょう: 255.97351g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-Bromo-3-methoxycinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B696670-100mg |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 100mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B696670-1g |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 1g |

$ 293.00 | 2023-04-18 | ||

| Alichem | A015016435-250mg |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 97% | 250mg |

$504.00 | 2023-08-31 | |

| TRC | B696670-250mg |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 250mg |

$ 138.00 | 2023-04-18 | ||

| TRC | B696670-500mg |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 500mg |

$ 207.00 | 2023-04-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | B696670-100mg |

4-Bromo-3-methoxycinnamicacid |

924271-33-0 | 100mg |

¥600.00 | 2023-09-15 | ||

| Alichem | A015016435-1g |

4-Bromo-3-methoxycinnamic acid |

924271-33-0 | 97% | 1g |

$1534.70 | 2023-08-31 | |

| Enamine | EN300-7377481-2.5g |

(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |

924271-33-0 | 95% | 2.5g |

$1871.0 | 2022-12-04 | |

| Enamine | EN300-7377481-5.0g |

(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |

924271-33-0 | 95% | 5.0g |

$2369.0 | 2022-12-04 | |

| Enamine | EN300-7377481-10.0g |

(2E)-3-(4-bromo-3-methoxyphenyl)prop-2-enoic acid |

924271-33-0 | 95% | 10.0g |

$2980.0 | 2022-12-04 |

4-Bromo-3-methoxycinnamic acid 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

924271-33-0 (4-Bromo-3-methoxycinnamic acid) 関連製品

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬